molecular formula C15H13ClN2O2S B5802096 N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide

N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide

Cat. No. B5802096
M. Wt: 320.8 g/mol
InChI Key: QHZQWQFIYNMLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide, also known as CTB or NCTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme carboxylesterase, which plays a crucial role in the metabolism of various drugs and chemicals in the body.

Mechanism of Action

NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide inhibits carboxylesterase by binding to its active site and forming a stable complex. Carboxylesterase plays a crucial role in the metabolism of various drugs and chemicals in the body, and its inhibition by Nthis compound can lead to the accumulation of these compounds in the target cells, thereby increasing their efficacy.
Biochemical and Physiological Effects:
Nthis compound has been shown to have potent inhibitory activity against carboxylesterase, with an IC50 value of 0.3 μM. It has also been shown to have anti-inflammatory properties, with a significant reduction in the production of pro-inflammatory cytokines in vitro. However, the physiological effects of Nthis compound are still being investigated, and further studies are needed to determine its efficacy in vivo.

Advantages and Limitations for Lab Experiments

One advantage of NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide is its potent inhibitory activity against carboxylesterase, which makes it a valuable tool for studying the metabolism of various drugs and chemicals in vitro. However, one limitation is its potential toxicity, as high concentrations of Nthis compound can lead to cell death. Therefore, careful dose optimization is necessary when using Nthis compound in lab experiments.

Future Directions

There are several future directions for the research on NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide. One potential application is its use as a chemosensitizer in cancer therapy, where it can increase the efficacy of chemotherapeutic drugs by inhibiting carboxylesterase. Another direction is the development of Nthis compound analogs with improved potency and selectivity. Additionally, further studies are needed to determine the efficacy of Nthis compound in vivo and its potential toxicity.

Synthesis Methods

The synthesis of NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide involves the reaction between 2-chloroaniline and 3-methoxybenzoyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain a pure form of Nthis compound. The synthesis of Nthis compound has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Carboxylesterase is overexpressed in various cancer cells, and its inhibition by Nthis compound can lead to the accumulation of chemotherapeutic drugs in these cells, thereby increasing their efficacy. Nthis compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-20-11-6-4-5-10(9-11)14(19)18-15(21)17-13-8-3-2-7-12(13)16/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZQWQFIYNMLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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